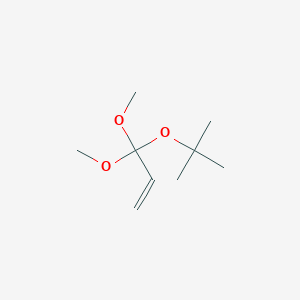
N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-5-yl)urea is an organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-5-yl)urea typically involves the reaction of 2,3-dihydro-1-benzofuran-5-amine with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions may lead to the formation of amine derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzofuran derivatives, while substitution reactions can produce a variety of substituted benzofuran compounds.
Scientific Research Applications
N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-5-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-5-yl)urea involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various enzymes or receptors, leading to modulation of biological processes. The urea group may also contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-5-yl)urea can be compared with other benzofuran derivatives, such as:
N-tert-Butyl-N-(3,5-dimethylbenzoyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide: This compound has a similar benzofuran structure but with different substituents, leading to distinct chemical and biological properties.
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent, highlighting the diverse therapeutic potential of benzofuran compounds.
Dronedarone: Another benzofuran-based drug used to treat cardiac arrhythmias, showcasing the importance of benzofuran derivatives in medicine.
Properties
CAS No. |
61090-74-2 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-tert-butyl-1-(2,3-dihydro-1-benzofuran-5-yl)urea |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)15(12(14)16)10-4-5-11-9(8-10)6-7-17-11/h4-5,8H,6-7H2,1-3H3,(H2,14,16) |
InChI Key |
OPMOKIOJYLEUDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C1=CC2=C(C=C1)OCC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)





![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)
![3,5-dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14603859.png)



![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)
